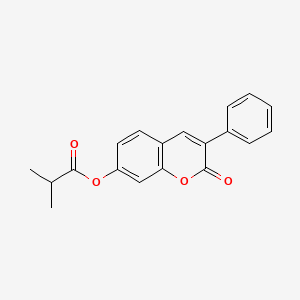

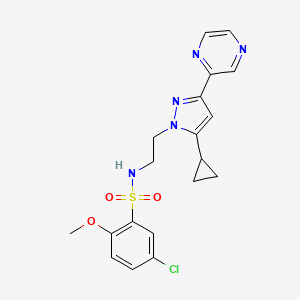

2-氧代-3-苯基-2H-色烯-7-基异丁酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Coumarin derivatives, such as 2-oxo-2H-chromen-7-yl compounds, are a class of chemical compounds that have received considerable attention due to their diverse biological and pharmacological activities . They are known for their anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, and antiviral properties . In particular, 7-hydroxycoumarin derivatives have been widely used as valuable building blocks for the preparation of novel coumarin-based anticancer agents .

Synthesis Analysis

The synthesis of similar compounds, like 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, has been described in the literature . The compound was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis

The molecular structure of these compounds can be characterized by various spectroscopic techniques. For instance, the ester 3 was completely characterized by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Chemical Reactions Analysis

The α-bromocarbonyl moiety present in similar compounds showed high reactivity towards nucleophilic displacement reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various analytical techniques. For example, the UV–Vis spectrum of a similar compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, was reported .科学研究应用

抗癌活性

香豆素类化合物,包括2-氧代-3-苯基-2H-色烯-7-基异丁酸酯,已显示出通过多种作用机制的显著抗癌活性,例如抑制碳酸酐酶,抑制微管聚合,抑制肿瘤血管生成,以及调节活性氧物种 .

抗菌活性

一些2-氧代-2H-色烯-3-基衍生物对革兰氏阳性菌(如枯草芽孢杆菌和金黄色葡萄球菌)表现出优异的活性,这表明2-氧代-3-苯基-2H-色烯-7-基异丁酸酯可能也具有潜在的抗菌应用 .

抗真菌活性

据报道,香豆素类化合物具有抗真菌特性 ,这可能是2-氧代-3-苯基-2H-色烯-7-基异丁酸酯的潜在应用。

抗凝血活性

已知香豆素衍生物具有抗凝血特性 。因此,2-氧代-3-苯基-2H-色烯-7-基异丁酸酯可能潜在地用于开发新型抗凝血药物。

抗氧化活性

已发现香豆素类化合物表现出抗氧化特性 。这表明2-氧代-3-苯基-2H-色烯-7-基异丁酸酯可用于开发抗氧化疗法。

荧光传感器

具有分子内电荷转移特性的香豆素已被研究用于荧光传感器 。这可能是2-氧代-3-苯基-2H-色烯-7-基异丁酸酯的另一个潜在应用。

未来方向

The future directions in the research of such compounds could involve exploring their potential applications in medicinal chemistry, given their diverse biological and pharmacological activities . Further studies could also focus on improving the synthesis methods and understanding the mechanisms of action of these compounds.

属性

IUPAC Name |

(2-oxo-3-phenylchromen-7-yl) 2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c1-12(2)18(20)22-15-9-8-14-10-16(13-6-4-3-5-7-13)19(21)23-17(14)11-15/h3-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XODSWUGVRPBNFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2416958.png)

![11-Propan-2-yl-3-oxa-9-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2416960.png)

![8-fluoro-4-(4-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2416961.png)

![N-[2-[[(1R,2S)-3,3-Difluoro-2-hydroxycyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2416963.png)

![(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide](/img/structure/B2416967.png)

![N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416970.png)

![6-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-5-yl}-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2416974.png)

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2416977.png)